N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide
Description
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound includes a pyrazole ring substituted with a methyl group and a 2-methylphenyl group, as well as a furan ring attached to a carboxamide group.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-3-4-7-13(11)19-15(10-12(2)18-19)17-16(20)14-8-5-9-21-14/h3-10H,1-2H3,(H,17,20) |
InChI Key |
RSIBSMBOVACFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Furan Ring: The furan ring is introduced through a condensation reaction between the pyrazole derivative and furan-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
